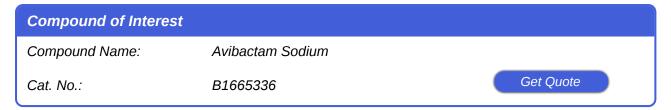


## Application Notes and Protocols for Assessing Avibactam Sodium Stability in Culture Media

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the stability of **Avibactam Sodium** in various microbiological culture media. Accurate determination of Avibactam's stability is crucial for reliable in vitro susceptibility testing, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and overall drug development. The following protocols describe both chromatographic and microbiological methods for stability assessment.

## Stability Assessment using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic methods are the gold standard for quantifying the concentration of a drug and its degradation products with high specificity and sensitivity.

## **Principle**

These methods separate Avibactam from other components in the culture medium and potential degradation products based on its physicochemical properties. The concentration is then determined by detecting the molecule using UV absorbance (HPLC) or by its mass-to-charge ratio (LC-MS/MS).



# Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is adapted from validated methods for the simultaneous estimation of Ceftazidime and Avibactam.[1][2][3]

#### 1.2.1. Materials and Reagents

- Avibactam Sodium reference standard
- Ceftazidime reference standard (if co-assayed)
- Culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth CAMHB)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- · Potassium dihydrogen orthophosphate
- · Orthophosphoric acid
- Water (HPLC grade)

## 1.2.2. Chromatographic Conditions

- Column: Inertsil ODS (5 μm, 4.6 X 150 mm) or equivalent C18 column[2]
- Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 3.0) and Methanol in a ratio of 30:70 (v/v)[2]. Another option is a mixed phosphate buffer (pH 4): Acetonitrile (60:40 v/v)[3].
- Flow Rate: 1.0 mL/min[1][2]
- Detection: PDA detector at 260 nm[1][2]
- Column Temperature: 30°C[1]



Injection Volume: 10 μL

#### 1.2.3. Sample Preparation

- Prepare a stock solution of Avibactam Sodium in a suitable solvent (e.g., water).
- Spike the culture medium with a known concentration of Avibactam Sodium.
- Incubate the spiked medium under desired conditions (e.g., 37°C in a shaking incubator).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
- Perform protein precipitation if the medium contains significant protein levels (e.g., by adding acetonitrile).[4]
- Centrifuge the sample to pellet any precipitates.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- Analyze the sample using the defined HPLC method.

#### 1.2.4. Data Analysis

- The stability of Avibactam is determined by comparing the peak area of Avibactam at each time point to the peak area at time zero.
- The percentage of Avibactam remaining is calculated using the formula: (Peak Area at time t
  / Peak Area at time 0) \* 100

## **Experimental Protocol: LC-MS/MS Analysis**

LC-MS/MS offers higher sensitivity and specificity, particularly for complex matrices.

#### 1.3.1. Materials and Reagents

- As per the HPLC protocol.
- Stable isotope-labeled internal standard for Avibactam (if available) for improved accuracy.



• Formic acid or ammonium acetate for mobile phase modification.

#### 1.3.2. LC-MS/MS Conditions

- LC System: An Acquity I-Class UPLC system or equivalent.[5]
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex 6500+).[5]
- Column: A polar-modified C18 column or an amide column.[6]
- Mobile Phase: Gradient elution with a mixture of water and acetonitrile, often with an additive like 0.1% formic acid or 10 mmol/L ammonium acetate.
- Ionization Mode: Electrospray ionization (ESI) in negative mode is often more sensitive for Avibactam.[5][6]
- MRM Transitions: Specific precursor-to-product ion transitions for Avibactam should be monitored. For example, m/z 263.9 → 96.1.[4]
- 1.3.3. Sample Preparation and Data Analysis
- Sample preparation and data analysis are similar to the HPLC method, with quantification typically performed using the ratio of the analyte peak area to the internal standard peak area.

## **Quantitative Data Summary**

The stability of **Avibactam Sodium** can vary based on the specific culture medium, pH, and temperature. A comprehensive study determined the degradation half-life of Avibactam in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]



Medium	рН	Temperature (°C)	Degradation Half- life (hours)
САМНВ	7.25	36	446
САМНВ	6.80	36	Longer than at pH 7.25
САМНВ	7.80	36	Shorter than at pH 7.25
Water	Neutral	25	>200

Data extracted from a comprehensive stability analysis of various  $\beta$ -lactams and  $\beta$ -lactamase inhibitors.[5]

## **Stability Assessment using Microbiological Assays**

Microbiological assays assess the biological activity of an antimicrobial agent, providing a functional measure of its stability.

## **Principle**

The principle behind this method is that the antimicrobial activity of Avibactam (in combination with a  $\beta$ -lactam antibiotic like Ceftazidime) will decrease as it degrades. This is measured by determining the Minimum Inhibitory Concentration (MIC) of the combination against a susceptible bacterial strain over time. An increase in the MIC value indicates degradation of the active components.

## **Experimental Protocol: Broth Microdilution MIC Assay**

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

#### 2.2.1. Materials and Reagents

- Avibactam Sodium
- Ceftazidime (or other partner β-lactam)



- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]
- A quality control bacterial strain susceptible to the Ceftazidime/Avibactam combination (e.g., Escherichia coli ATCC 25922).[9]
- 96-well microtiter plates.
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

#### 2.2.2. Procedure

- Prepare a solution of Ceftazidime/Avibactam in CAMHB at the desired starting concentration.
  A fixed concentration of Avibactam (e.g., 4 µg/mL) is often used.
- Incubate this solution under the desired stability testing conditions (e.g., 37°C).
- At specified time points (e.g., 0, 4, 8, 12, 24 hours), perform a broth microdilution assay.
- Prepare two-fold serial dilutions of the aged Ceftazidime/Avibactam solution in the wells of a 96-well plate containing fresh CAMHB.
- Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.[8]
- Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plates at 35 ± 2°C for 16-20 hours.
- The MIC is the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

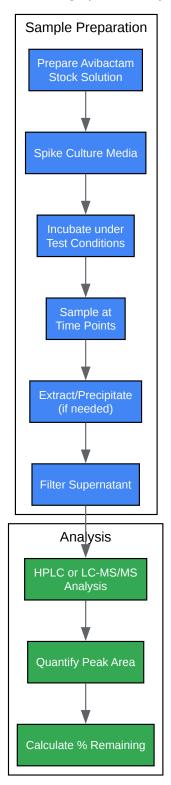
#### 2.2.3. Data Analysis

 A significant increase (typically ≥ 2-fold dilution) in the MIC over time suggests degradation of Avibactam and/or the partner β-lactam.

## **Diagrams**



Workflow for Chromatographic Stability Assessment

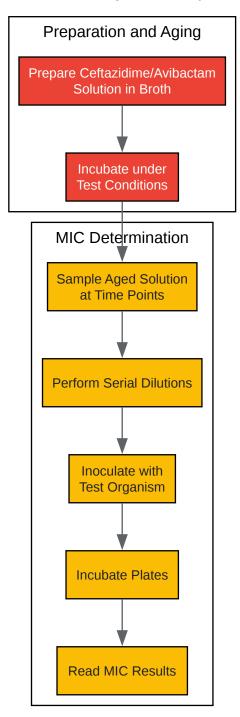


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Caption: Chromatographic stability assessment workflow.



#### Workflow for Microbiological Stability Assessment

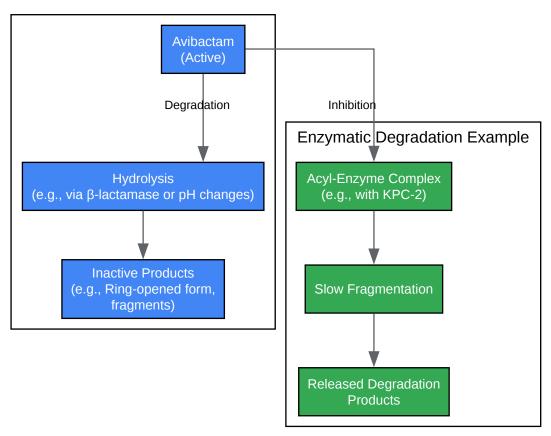


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Caption: Microbiological stability assessment workflow.



## Simplified Avibactam Degradation Concept



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Caption: Simplified Avibactam degradation concept.

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## References

- 1. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 2. iosrphr.org [iosrphr.org]
- 3. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF



[slideshare.net]

- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Quantification of ceftazidime/avibactam in human plasma and dried blood spots:
  Implications on stability and sample transport PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xn--48sz6kh6ag7kz83b.com [xn--48sz6kh6ag7kz83b.com]
- 8. Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test - PMC [pmc.ncbi.nlm.nih.gov]
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